molecular formula C19H20N2O3 B2464112 N-(2-hydroxy-3-phenylpropyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1795493-79-6

N-(2-hydroxy-3-phenylpropyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2464112
CAS RN: 1795493-79-6
M. Wt: 324.38
InChI Key: UNSAOIXNYLPLEJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-6-methoxy-1H-indole-2-carboxamide, also known as 2-(3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl)-6-methoxy-1H-indole-2-carboxamide, is a synthetic compound that has been studied for its potential therapeutic effects. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been explored in scientific research.

Scientific Research Applications

Catalysis and Chemical Reactions

Research has demonstrated the utility of indole derivatives in catalysis. For example, a study by Okada et al. (2018) highlights the Rhodium(III)-catalyzed oxidative coupling of N-Phenylindole-3-carboxylic acids with alkenes and alkynes, showcasing the compound's role in facilitating C-H bond cleavage and selective alkenylation (Okada et al., 2018). Similarly, Jing Zheng, Yan Zhang, and Sunliang Cui (2014) have reported a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, emphasizing the compound's significance in mild and efficient product formation through C-C and C-C/C-N bond formations (Zheng, Zhang, & Cui, 2014).

Drug Discovery and Pharmacology

Indole derivatives are pivotal in drug discovery, especially in the development of kinase inhibitors and potential treatments for diseases like Alzheimer's. Schroeder et al. (2009) discuss the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, underscoring the therapeutic potential of such compounds (Schroeder et al., 2009). Moreover, Hsueh-Yun Lee and colleagues (2018) developed a series of 5-aroylindolyl-substituted hydroxamic acids, one of which exhibited potent inhibitory selectivity against histone deacetylase 6 (HDAC6), demonstrating its potential as a treatment for Alzheimer's disease (Lee et al., 2018).

Material Science and Polymerization

Indole derivatives also find applications in material science and polymerization. Anthony J Convertine and colleagues (2004) explored the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, indicating the utility of indole-based compounds in creating thermoresponsive polymers for drug delivery (Convertine et al., 2004).

properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-16-8-7-14-10-18(21-17(14)11-16)19(23)20-12-15(22)9-13-5-3-2-4-6-13/h2-8,10-11,15,21-22H,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSAOIXNYLPLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-phenylpropyl)-6-methoxy-1H-indole-2-carboxamide

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